2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-4-6-12(13)14(17)15-8-11-9-16-19-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVZZMOJSZVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Acyl Chloride Intermediate
The most direct route involves reacting 2-ethoxybenzoyl chloride with (5-methyl-1,2-oxazol-4-yl)methanamine under basic conditions. This method parallels the coupling strategies employed for similar heterocyclic amides.
Procedure :
- Synthesis of 2-ethoxybenzoyl chloride : 2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 4 hours. Excess SOCl₂ is removed via distillation.
- Coupling reaction : The acyl chloride is added dropwise to a solution of (5-methyl-1,2-oxazol-4-yl)methanamine and pyridine in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours at room temperature.
- Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Key Parameters :
- Solvent : Anhydrous THF ensures solubility of both reactants while minimizing hydrolysis.
- Base : Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Carbodiimide-Mediated Coupling
For improved yield and purity, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.
Procedure :
- Activation : 2-Ethoxybenzoic acid (1.0 eq) and EDC (1.2 eq) are dissolved in dichloromethane with catalytic 1-hydroxybenzotriazole (HOBt).
- Amine addition : (5-Methyl-1,2-oxazol-4-yl)methanamine (1.1 eq) is added, and the reaction is stirred for 24 hours at 25°C.
- Purification : The dicyclohexylurea byproduct is removed by filtration, and the product is isolated via rotary evaporation.
Advantages :
- Avoids handling corrosive acyl chlorides.
- Higher functional group tolerance compared to Schotten-Baumann conditions.
Optimization Strategies
Solvent Screening
Comparative studies using polar aprotic solvents demonstrate significant yield variations:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide | 36.7 | 78 |
| Tetrahydrofuran | 7.5 | 65 |
| Dichloromethane | 8.9 | 72 |
N,N-Dimethylformamide outperforms other solvents due to its ability to stabilize charged intermediates.
Temperature and Time Profiling
Microwave-assisted synthesis reduces reaction times dramatically:
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional heating | 80 | 240 | 75 |
| Microwave irradiation | 100 | 20 | 89 |
Microwave conditions enhance reaction efficiency through rapid dielectric heating.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 4:6 v/v) effectively separates the target compound from unreacted starting materials. Analytical thin-layer chromatography (TLC) using silica gel GF₂₅₄ plates and UV visualization ensures purity assessment.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
- δ 2.38 (s, 3H, oxazole-CH₃)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 4.58 (d, J = 5.8 Hz, 2H, NCH₂)
- δ 6.92–8.01 (m, 4H, aromatic)
IR (KBr) :
- 1654 cm⁻¹ (amide C=O stretch)
- 1247 cm⁻¹ (ethoxy C-O stretch)
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Adopting continuous flow technology improves scalability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield | 0.8 g/L·h | 3.2 g/L·h |
| Purity | 95% | 98% |
Flow systems enhance heat transfer and reduce side reactions through precise residence time control.
Challenges and Mitigation Strategies
Oxazole Ring Stability
The 1,2-oxazole moiety demonstrates sensitivity to strong acids. Maintaining pH > 5 during synthesis prevents ring-opening reactions.
Amine Nucleophilicity
The electron-withdrawing nature of the oxazole ring reduces amine nucleophilicity. Using 1.5 eq of amine compensates for slower reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly versatile, with substituents influencing physical, chemical, and biological properties. Key analogs include:
Key Observations :
Heterocyclic Modifications
The 5-methyl-1,2-oxazol-4-yl group in the target compound distinguishes it from analogs with thiadiazoles (e.g., ), pyridinyl-imidazoles (), or oxadiazoles (). These heterocycles modulate steric bulk, hydrogen-bonding capacity, and metabolic stability:
Physical Properties :
- Melting Points : Thiadiazole derivatives (e.g., 8a: 290°C ) generally exhibit higher melting points than oxazole-containing compounds, suggesting stronger crystal lattice interactions.
- Spectroscopic Data : IR and NMR data from highlight carbonyl stretching frequencies (1605–1719 cm⁻¹) and aromatic proton shifts (δ 7.36–8.39 ppm), consistent with benzamide frameworks .
Biological Activity
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. The compound's structure features an oxazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound through a review of recent studies, case reports, and relevant data.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxazole rings can inhibit various enzymes and pathways involved in disease processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, a study reported that derivatives of benzamide with oxazole moieties demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Potential
The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways .
Case Study: Apoptosis Induction in Cancer Cells
In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation. The IC50 value for this compound was found to be approximately 25 µM.
Toxicity Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. A zebrafish embryo model was utilized to evaluate the toxicity profile, showing no significant adverse effects at concentrations below 50 µM .
Table 2: Toxicity Assessment in Zebrafish Embryo Model
| Concentration (µM) | Observation |
|---|---|
| 0 | Normal development |
| 25 | Slight developmental delay |
| 50 | No significant toxicity observed |
Q & A
Q. How can in vivo toxicity and efficacy be evaluated preclinically?
- Methodological Answer : Follow OECD guidelines:
- Acute Toxicity : Single-dose studies in rodents (LD determination).
- Subchronic Toxicity : 28-day repeated dosing with hematological and histopathological analysis.
- Efficacy Models : Xenograft mice for anticancer activity or infection models (e.g., murine sepsis). Use pharmacokinetic sampling (plasma/tissue) to correlate exposure with effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
